molecular formula C9H6INO2 B166829 5-Iodo-6-amino-1,2-benzopyrone CAS No. 137881-27-7

5-Iodo-6-amino-1,2-benzopyrone

Cat. No. B166829
CAS RN: 137881-27-7
M. Wt: 287.05 g/mol
InChI Key: WWRAFPGUBABZSD-UHFFFAOYSA-N
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Description

5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is a compound with the molecular formula C9H6INO2 . It is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase (PARS) . It has been shown to possess anti-cancer, anti-viral, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of 5-Iodo-6-amino-1,2-benzopyrone consists of 9 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is 6-amino-5-iodochromen-2-one .


Physical And Chemical Properties Analysis

The molecular weight of 5-Iodo-6-amino-1,2-benzopyrone is 287.05 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has no rotatable bonds. The exact mass and the monoisotopic mass of the compound are 286.94433 g/mol. The topological polar surface area of the compound is 52.3 Ų .

Scientific Research Applications

Inflammation Regulation

INH2BP has been found to regulate components of the inflammatory response . It is an inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (pADPRT) and has been shown to regulate a variety of cellular signal transduction pathways . It can inhibit the production of prostaglandins and nitric oxide, which are key mediators of inflammation .

Anti-Carcinogenic Properties

Chronic inflammation is known to facilitate carcinogenic transformation in various tissues. INH2BP has been shown to abrogate in vivo tumorigenicity by a Ha-ms transfected endothelial cell line . This suggests that it may have potential anti-carcinogenic properties.

Anti-Viral Properties

INH2BP has been shown to possess anti-viral properties . However, the specific viruses it is effective against and the mechanisms of its anti-viral action are not detailed in the available literature.

Protection Against Oxidative Stress-Induced Apoptosis

INH2BP has been shown to protect against oxidative stress-induced apoptosis in H9c2 cardiomyoblast cells . It significantly scavenged intracellular reactive oxygen species (ROS), and markedly enhanced the expression of antioxidant enzymes .

Inhibition of Peroxynitrite-Induced Cell Death

INH2BP has been shown to inhibit peroxynitrite-induced cell death in C6 glioma cells in vitro . This suggests that it may have potential applications in the treatment of conditions characterized by peroxynitrite-induced cell damage.

6. Alleviation of Inflammation in Animal Experiments Recent studies have shown that INH2BP can alleviate partial or overall inflammation in animal experiments . This suggests that it may have potential applications in the treatment of inflammatory conditions in animals.

properties

IUPAC Name

6-amino-5-iodochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRAFPGUBABZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160350
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-amino-1,2-benzopyrone

CAS RN

137881-27-7
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: INH2BP acts as a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP, also known as pADPRT) [, , , , , , , , , , , , , ]. This inhibition indirectly affects various cellular processes, including DNA repair, transcription, inflammation, and cell death. For instance, it has been shown to:

  • Downregulate growth stimulatory signal pathways: This includes diminishing cyclin A protein, augmenting the hypophosphorylated form of Rb protein, downregulating DNA-methyltransferase, PKC, and ODC proteins, and suppressing ras gene expression without affecting the ras gene itself [].
  • Modulate inflammatory responses: INH2BP inhibits the production of inflammatory mediators like prostaglandins and nitric oxide, while also enhancing LPS-induced IL-10 production [].
  • Protect against oxidative stress-induced apoptosis: It achieves this by scavenging intracellular reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1 [].
  • Impact mitochondrial function: While INH2BP protects against mitochondrial injury caused by PARS activation in response to oxidants like peroxynitrite [], it does not prevent peroxynitrite-induced mitochondrial dysfunction and cell death in oligodendrocytes, suggesting a cell-type specific effect [].

ANone: The provided abstracts do not elaborate on the material compatibility and stability of INH2BP under various conditions. Further research or information from the manufacturer would be necessary to address these aspects.

A: The provided abstracts primarily focus on INH2BP as a PARP inhibitor and do not suggest inherent catalytic properties or applications beyond its inhibitory role. Its primary mechanism of action involves binding to PARP, preventing its enzymatic activity [, , , , , , , , , , , , ].

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